molecular formula C13H14N2 B13973036 2-amino-4-phenyl-N-methyl-aniline

2-amino-4-phenyl-N-methyl-aniline

Cat. No.: B13973036
M. Wt: 198.26 g/mol
InChI Key: QZYYTAXBRAAKAU-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-N-methyl-aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-N-methyl-aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the selective N-alkylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using NaOH as a base . Another method includes the reduction of nitroarenes, where nitrobenzene is reduced to aniline using Sn/concentrated HCl, followed by the addition of NaOH to recover the aniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed methods is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-N-methyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-amino-4-phenyl-N-methyl-aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-phenyl-N-methyl-aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-phenyl-N-methyl-aniline is unique due to the presence of both an amino group and a phenyl group attached to the benzene ring, along with a methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-N-methyl-4-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3

InChI Key

QZYYTAXBRAAKAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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